molecular formula C10H12ClN B1403904 (1S)-1-amino-1-phenylbut-3-yne hydrochloride CAS No. 1423802-96-3

(1S)-1-amino-1-phenylbut-3-yne hydrochloride

Cat. No.: B1403904
CAS No.: 1423802-96-3
M. Wt: 181.66 g/mol
InChI Key: QUKYKRZXFRAGIV-PPHPATTJSA-N
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Description

(1S)-1-amino-1-phenylbut-3-yne hydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of an amino group attached to a phenylbutyne structure, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-amino-1-phenylbut-3-yne hydrochloride typically involves the reaction of phenylacetylene with an appropriate amine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where phenylacetylene is reacted with an amine in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often involves large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-amino-1-phenylbut-3-yne hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S)-1-amino-1-phenylbut-3-yne hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-1-amino-1-phenylbut-3-yne hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenylbutyne structure allows for interactions with hydrophobic regions of proteins and other macromolecules, potentially affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-amino-1-phenylprop-2-yne hydrochloride
  • (1S)-1-amino-1-phenylbut-2-yne hydrochloride
  • (1S)-1-amino-1-phenylpent-3-yne hydrochloride

Uniqueness

(1S)-1-amino-1-phenylbut-3-yne hydrochloride is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to similar compounds. Its combination of an amino group and a phenylbutyne structure makes it particularly versatile for various chemical transformations and applications.

Properties

IUPAC Name

(1S)-1-phenylbut-3-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h1,3-5,7-8,10H,6,11H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKYKRZXFRAGIV-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC[C@@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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